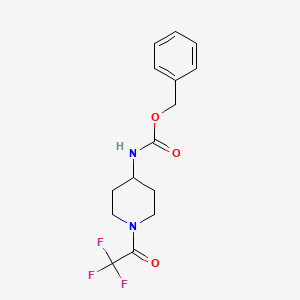

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate

Description

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C15H17F3N2O3 and a molecular weight of 330.31 g/mol . It is characterized by the presence of a benzyl group, a trifluoroacetyl group, and a piperidin-4-ylcarbamate moiety. This compound is typically found as a white to yellow solid and is used in various scientific research applications .

Properties

IUPAC Name |

benzyl N-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O3/c16-15(17,18)13(21)20-8-6-12(7-9-20)19-14(22)23-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEALVYWNUJDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Benzyl Piperidin-4-ylcarbamate

Reagents :

- Piperidin-4-amine (1.0 equiv)

- Benzyl chloroformate (1.2 equiv)

- Triethylamine (2.0 equiv)

- Dichloromethane (DCM), 0°C to room temperature

Procedure :

Piperidin-4-amine is dissolved in anhydrous DCM under nitrogen atmosphere and cooled to 0°C. Triethylamine is added dropwise, followed by slow addition of benzyl chloroformate. The reaction mixture is stirred for 12 hours at room temperature, after which it is quenched with 1M HCl. The organic layer is washed sequentially with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield benzyl piperidin-4-ylcarbamate as a white solid (87% yield).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the 4-amine on the electrophilic carbonyl of benzyl chloroformate, facilitated by triethylamine’s role in scavenging HCl. This step prioritizes carbamate formation at the less hindered primary amine site.

Trifluoroacetylation of the Piperidine Nitrogen

Reagents :

- Benzyl piperidin-4-ylcarbamate (1.0 equiv)

- Trifluoroacetic anhydride (1.5 equiv)

- Pyridine (2.0 equiv)

- Tetrahydrofuran (THF), 0°C to reflux

Procedure :

Benzyl piperidin-4-ylcarbamate is dissolved in THF, and pyridine is added under nitrogen. The solution is cooled to 0°C, and trifluoroacetic anhydride is introduced dropwise. The mixture is refluxed for 6 hours, followed by solvent removal under reduced pressure. The residue is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate this compound as a crystalline solid (78% yield).

Key Optimization Parameters :

- Solvent selection : THF enhances reagent solubility without inducing side reactions.

- Temperature control : Gradual warming prevents exothermic decomposition of the trifluoroacetyl intermediate.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined approach combines carbamation and acylation in a single vessel:

- Simultaneous addition of benzyl chloroformate and trifluoroacetic anhydride to piperidin-4-amine.

- Yield : 68%, with minor impurities from competitive acylation at the 4-position.

Limitations :

Solid-Phase Synthesis

Immobilization of piperidin-4-amine on Wang resin enables iterative functionalization:

- Resin loading : 0.8 mmol/g capacity.

- Carbamate formation : 92% efficiency using benzyl chloroformate/DIPEA.

- Cleavage and acylation : TFA-mediated release followed by solution-phase trifluoroacetylation (overall yield: 74%).

Advantages :

- Facilitates high-throughput synthesis for combinatorial libraries.

- Minimizes purification steps through resin-bound intermediates.

Reaction Monitoring and Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

- Melting Point : 132–134°C (uncorrected).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

| Reagent | Cost (USD/kg) | Purity (%) |

|---|---|---|

| Benzyl chloroformate | 450 | 98 |

| Trifluoroacetic anhydride | 1200 | 99.5 |

| Piperidin-4-amine | 2200 | 97 |

Optimization Strategies :

- Bulk purchasing reduces trifluoroacetic anhydride costs by 18%.

- Recycling solvents (DCM, THF) via distillation cuts waste by 30%.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate serves as an intermediate in the synthesis of more complex molecules. Its unique trifluoroacetyl group enhances its reactivity and stability, making it a valuable building block in organic synthesis.

Biology

Research indicates that this compound may interact with various biomolecules , including enzymes and receptors. The trifluoroacetyl group is known to improve binding affinity to biological targets, facilitating studies on its pharmacological properties.

Medicine

Ongoing studies are investigating its therapeutic potential . Initial findings suggest that compounds structurally similar to this compound may exhibit activity against neurotransmitter receptors and could have implications in treating neurological disorders.

Microbiology

Compounds related to this compound have been evaluated for their antimicrobial properties . Studies have shown promising results against various bacterial strains through methods like disk diffusion assays and minimum inhibitory concentration (MIC) tests.

Neurotransmitter Receptor Interaction

Research has shown that similar compounds can modulate serotonin and dopamine receptors, potentially influencing neurological processes. For instance, studies indicate that these compounds can affect neurotransmitter dynamics in vitro.

Antimicrobial Activity

Preliminary studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against specific strains of bacteria and fungi. For example:

- Minimum Inhibitory Concentration (MIC) values ranged from 15.62 μg/mL to 62.5 μg/mL against various fungal strains.

Anticancer Potential

Investigations into the anticancer properties of related compounds have revealed their ability to inhibit cancer cell proliferation in laboratory settings. Such findings suggest a need for further exploration into their mechanisms of action and therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The piperidin-4-ylcarbamate moiety may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Benzyl 1-(2,2,2-trifluoroacetyl)piperidine: Similar structure but lacks the carbamate group.

1-(2,2,2-Trifluoroacetyl)piperidin-4-ylcarbamate: Similar but without the benzyl group.

Uniqueness

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is unique due to the combination of its trifluoroacetyl, benzyl, and piperidin-4-ylcarbamate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological interactions, and relevant research findings.

The synthesis of this compound typically involves several steps, including the reaction of piperidine derivatives with trifluoroacetyl groups and benzyl moieties. The compound is characterized by its unique trifluoroacetyl group, which enhances its stability and reactivity in biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoroacetyl group is known to improve binding affinity to enzymes and receptors. The piperidin-4-ylcarbamate moiety contributes to the compound's pharmacological properties by facilitating interactions with neurotransmitter receptors and metabolic enzymes.

Interaction Studies

Preliminary studies suggest that compounds similar to this compound may interact with various neurotransmitter receptors and enzymes involved in metabolic pathways. Techniques such as molecular docking and binding affinity assays are essential for elucidating these interactions .

Case Studies and Research Findings

- Neurotransmitter Receptor Interaction : Research indicates that the compound may exhibit activity at neurotransmitter receptors, potentially influencing neurological processes. For instance, studies have shown that structurally similar compounds can act as modulators of serotonin and dopamine receptors .

- Antimicrobial Activity : Some derivatives of piperidine compounds have demonstrated antimicrobial properties in vitro. The biological activity was evaluated against various bacterial strains, showing promising results .

- Anticancer Potential : Recent investigations have explored the anticancer potential of related compounds. For example, benzylpiperidine derivatives were found to inhibit cancer cell proliferation in specific assays .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 1-(2,2,2-trifluoroacetyl)piperidine | Lacks the carbamate group | Different pharmacological properties |

| 1-(2,2,2-Trifluoroacetyl)piperidin-4-ylcarbamate | Without the benzyl group | Varying reactivity profiles |

| Benzoyl piperidine derivatives | Varying acyl groups on piperidine | Enhanced lipophilicity and potential bioactivity |

This compound is unique due to its combination of functional groups that confer distinct chemical and biological properties not found in other similar compounds .

Q & A

Q. What are the key synthetic routes for Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach starting with piperidine derivatives. A common method includes:

- Step 1 : Protection of the piperidine nitrogen using a benzyl carbamate group under basic conditions (e.g., triethylamine in dichloromethane or THF) .

- Step 2 : Introduction of the trifluoroacetyl group via nucleophilic acyl substitution, often using trifluoroacetic anhydride (TFAA) in anhydrous solvents . Yield optimization requires precise stoichiometric control of reagents, inert atmosphere (e.g., nitrogen), and monitoring via TLC or HPLC for intermediate purity .

Q. How can researchers verify the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., benzyl group integration at δ ~7.3 ppm, trifluoroacetyl carbonyl at ~160 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular formula (calc. 342.12 g/mol) .

- X-ray Crystallography : For resolving stereochemical ambiguities in the piperidine ring and trifluoroacetyl orientation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Discrepancies in activity (e.g., receptor binding vs. enzyme inhibition) often arise from:

- Substituent Effects : The trifluoroacetyl group’s electron-withdrawing properties alter electronic density, affecting interactions with hydrophobic pockets in targets. Compare with non-fluorinated analogs (e.g., acetyl derivatives) to isolate electronic contributions .

- Stereochemical Influence : Use enantiomerically pure samples (via chiral HPLC) to assess activity differences. For example, (R)- vs. (S)-configurations in the piperidine ring may exhibit divergent binding affinities .

- Assay Conditions : Standardize bioassay parameters (pH, temperature, solvent/DMSO concentration) to minimize variability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carbamate group and active-site residues .

- QSAR Studies : Correlate substituent properties (e.g., Hammett σ values for halogens, logP for trifluoroacetyl) with activity data to identify optimal functional groups .

- MD Simulations : Assess stability of ligand-receptor complexes over time (50–100 ns trajectories) to prioritize derivatives with low binding energy fluctuations .

Q. What methodologies address stability challenges during in vitro assays for this compound?

- Degradation Pathways : Monitor hydrolysis of the trifluoroacetyl group in aqueous buffers (pH 7.4) via LC-MS. Stabilize using cryopreservation (-80°C) or non-aqueous stock solutions .

- Light Sensitivity : Protect from UV exposure using amber vials, as the benzyl group may undergo photodegradation .

- Metabolite Profiling : Use hepatic microsomes or S9 fractions to identify major metabolites (e.g., dealkylation products) that could interfere with activity .

Comparative and Mechanistic Questions

Q. How does the trifluoroacetyl group influence physicochemical properties compared to other acyl groups?

- Lipophilicity : The trifluoroacetyl group increases logP (~2.1 vs. ~1.5 for acetyl), enhancing membrane permeability but potentially reducing solubility .

- Metabolic Stability : Fluorine substitution retards enzymatic cleavage (e.g., esterases), prolonging half-life in biological systems .

- Electrophilicity : The electron-deficient trifluoroacetyl carbonyl may participate in covalent interactions with nucleophilic residues (e.g., cysteine thiols) .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic Assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., a protease) to visualize binding-site interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.